molecular formula C10H16N2O12P2 B124290 2'-c-Methyluridine 5'-(trihydrogen diphosphate) CAS No. 150993-73-0

2'-c-Methyluridine 5'-(trihydrogen diphosphate)

Cat. No. B124290
M. Wt: 418.19 g/mol
InChI Key: LFWWNDZBFDONAW-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-c-Methyluridine 5'-(trihydrogen diphosphate), also known as m5U or 2'-O-methyl-5-methyluridine, is a modified nucleoside that is found in RNA molecules. It is formed by the addition of a methyl group to the 2' carbon of the ribose ring and a methyl group to the 5 position of the uracil base. This modification is found in tRNA molecules in all three domains of life and is essential for their function.

Mechanism Of Action

The exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is not fully understood, but it is believed to play a role in stabilizing the tRNA structure and enhancing its ability to interact with other molecules. The 2' methylation of the ribose ring is thought to protect the tRNA molecule from degradation by ribonucleases, while the 5-methyl modification of the uracil base is believed to enhance the specificity of tRNA recognition by aminoacyl-tRNA synthetases.

Biochemical And Physiological Effects

M5U has been shown to have a number of biochemical and physiological effects. It has been implicated in the regulation of translation efficiency and fidelity, as well as the modulation of RNA-protein interactions. It has also been shown to play a role in the regulation of mRNA stability and the formation of stress granules.

Advantages And Limitations For Lab Experiments

One advantage of studying 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is that it is a highly conserved modification found in all three domains of life, making it an ideal model for studying the evolution and function of RNA molecules. However, one limitation is that the synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) is a complex and multi-step process that requires the use of specialized enzymes and chemical reagents, making it difficult to produce large quantities of the modified nucleoside for use in experiments.

Future Directions

There are several future directions for research on 2'-c-Methyluridine 5'-(trihydrogen diphosphate). One area of interest is the role of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) in the regulation of gene expression and the formation of RNA-protein complexes. Another area of interest is the development of new methods for synthesizing 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and other modified nucleosides for use in experiments. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) and its role in various biological processes.

Synthesis Methods

The synthesis of 2'-c-Methyluridine 5'-(trihydrogen diphosphate) involves the use of various chemical reagents and enzymes. The most common method involves the use of S-adenosylmethionine (SAM) as a methyl donor and the enzyme tRNA (uracil-5-)-methyltransferase (TrmFO) to catalyze the transfer of the methyl group to the 5 position of the uracil base. The 2' carbon of the ribose ring is then methylated using the enzyme tRNA (2'-O-methyladenosine-N6-)-methyltransferase (TrmL).

Scientific Research Applications

M5U has been extensively studied in the field of RNA biology and has been shown to play a crucial role in the stability and function of tRNA molecules. It has also been implicated in the regulation of gene expression and the formation of RNA-protein complexes. Studies have shown that mutations in the genes encoding TrmFO and TrmL can lead to various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

150993-73-0

Product Name

2'-c-Methyluridine 5'-(trihydrogen diphosphate)

Molecular Formula

C10H16N2O12P2

Molecular Weight

418.19 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N2O12P2/c1-10(16)7(14)5(4-22-26(20,21)24-25(17,18)19)23-8(10)12-3-2-6(13)11-9(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,11,13,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1

InChI Key

LFWWNDZBFDONAW-VPCXQMTMSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O)O

synonyms

2'-C-methyluridine diphosphate
2'-MeUDP

Origin of Product

United States

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